

Application Notes and Protocols: In Vivo Xenograft Models for Testing TNG348 Efficacy

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Compound of Interest

Compound Name: TNG348

Cat. No.: B15136822

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Introduction

TNG348 is an orally available, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair and tolerance pathways.[3] By inhibiting USP1, **TNG348** prevents the deubiquitination of key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby disrupting DNA repair processes.[2][4] This mechanism induces synthetic lethality in tumors with Homologous Recombination Deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]

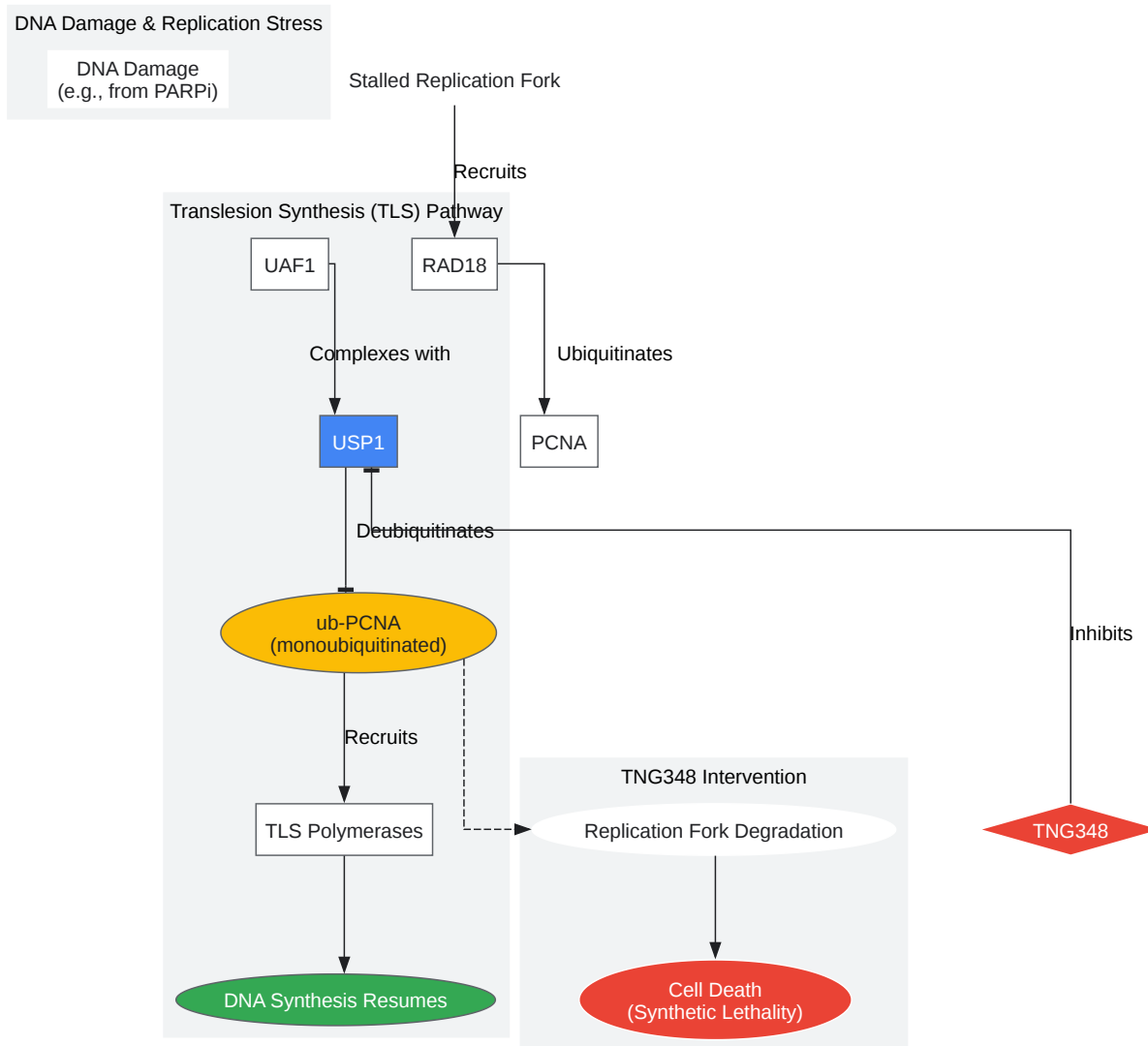
Preclinical studies have demonstrated that **TNG348** has single-agent anti-tumor activity and also exhibits strong synergy in combination with PARP inhibitors (PARPi) in various xenograft models of breast, ovarian, and pancreatic cancers.[1][4][6][7] This includes models that have developed acquired resistance to PARPi, highlighting a potential strategy to overcome this clinical challenge.[1][5][8]

These application notes provide detailed protocols for evaluating the in vivo efficacy of **TNG348** in xenograft models, both as a monotherapy and in combination with a PARP inhibitor.

Note on Clinical Development: It is important to note that the clinical development of **TNG348** was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial.[9][10][11] The following protocols are provided for preclinical research and mechanistic study purposes.

Signaling Pathway and Mechanism of Action

TNG348's mechanism of action is centered on the inhibition of USP1, which leads to the accumulation of ubiquitinated PCNA and FANCD2. This disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a critical survival mechanism for cancer cells, particularly those with HRD.[\[4\]](#)[\[5\]](#) The resulting replicative stress and accumulation of DNA damage leads to selective cell death in these vulnerable cancer cells.

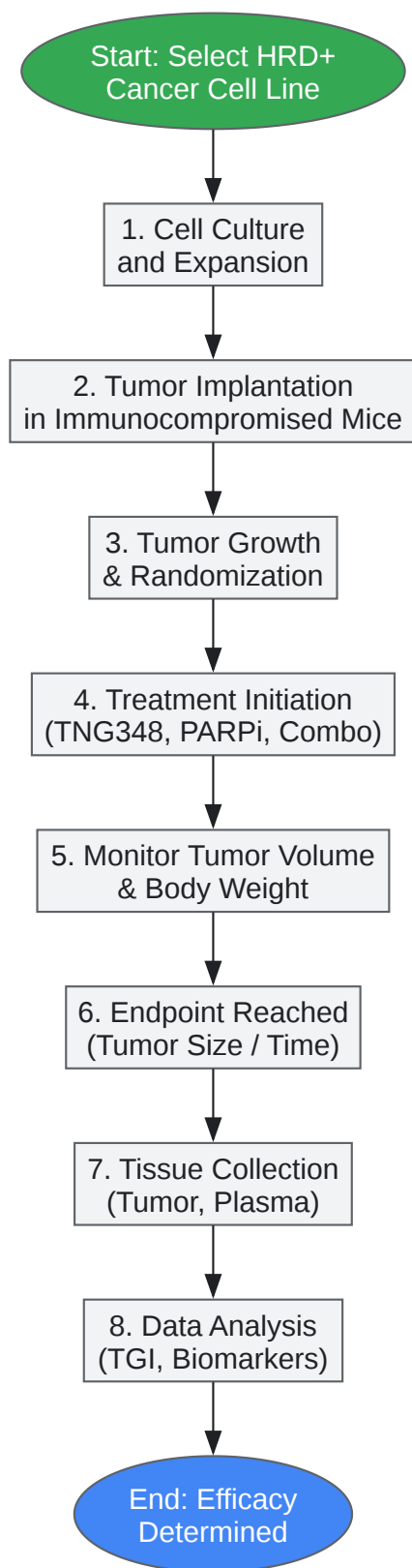


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Caption: **TNG348** inhibits USP1, leading to accumulation of ub-PCNA, fork degradation, and synthetic lethality in HRD+ cells.

Experimental Protocols

A typical in vivo xenograft study to evaluate **TNG348** efficacy follows a standardized workflow from cell preparation to data analysis.



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Caption: Standard workflow for an in vivo xenograft study to test **TNG348** efficacy.

Protocol 1: Cell Line Selection and Culture

- Cell Line Selection: Choose appropriate human cancer cell lines with known HRD status. Examples include:
 - BRCA1-mutant: MDA-MB-436 (breast), UWB1.289 (ovarian).
 - BRCA2-mutant: Capan-1 (pancreatic).
 - HRD-positive (BRCA-wt): Cell lines with documented HRD scores.
 - Control (HR-proficient): Cell lines known to be wild-type for key HR genes (e.g., BRCA1/2).
- Culture Conditions: Culture cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile PBS and resuspend in a 50:50 mixture of PBS and Matrigel® at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.

Protocol 2: In Vivo Xenograft Model Establishment

- Animal Models: Use female immunodeficient mice, such as athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
- Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Measure tumors 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

- Monitor animal body weight and general health concurrently.
- Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

Protocol 3: Treatment Regimen

- Treatment Groups:
 - Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
 - Group 2: **TNG348** (e.g., 30-100 mg/kg, daily oral gavage)[\[9\]](#)
 - Group 3: PARP Inhibitor (e.g., Olaparib, 50 mg/kg, daily oral gavage)
 - Group 4: **TNG348** + PARP Inhibitor (dosed as per single agents)
- Drug Formulation: Formulate **TNG348** and the PARP inhibitor in a suitable vehicle for oral administration.
- Administration: Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).

Protocol 4: Efficacy and Tolerability Assessment

- Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight 2-3 times per week throughout the study. TGI is the primary efficacy endpoint.
- Endpoint Criteria: The study may be terminated for individual animals or entire groups based on:
 - Tumor volume exceeding a predetermined limit (e.g., 2000 mm³).
 - Significant body weight loss (>20%).
 - Signs of excessive toxicity or distress.
 - Completion of the planned treatment duration.

- **Tissue Collection:** At the study endpoint, euthanize mice and collect tumors and blood (for plasma). A portion of the tumor can be flash-frozen in liquid nitrogen for biomarker analysis and another portion fixed in formalin for immunohistochemistry (IHC).

Protocol 5: Pharmacodynamic (PD) Biomarker Analysis

- **Western Blot/IHC:** Analyze tumor lysates or sections for key biomarkers to confirm the mechanism of action.
 - **Target Engagement:** Increased levels of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[\[9\]](#)[\[10\]](#)
 - **DNA Damage:** Increased levels of γ H2AX, a marker of DNA double-strand breaks.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition (TGI)

Treatment Group	N	Mean Tumor Volume at Endpoint (mm ³) \pm SEM	Percent TGI (%)	P-value (vs. Vehicle)
Vehicle Control	10	1850 \pm 150	-	-
TNG348 (50 mg/kg)	10	925 \pm 110	50	<0.01
PARPi (50 mg/kg)	10	1017 \pm 125	45	<0.01

| **TNG348 + PARPi** | 10 | 277 \pm 65 | 85 | <0.001 |

Percent TGI is calculated as: $[1 - (\text{Mean Tumor Volume of Treated Group} / \text{Mean Tumor Volume of Vehicle Group})] \times 100$.

Table 2: Body Weight and Tolerability Assessment

Treatment Group	N	Initial Mean Body Weight (g) \pm SEM	Final Mean Body Weight (g) \pm SEM	Maximum Mean Body Weight Loss (%)	Treatment-Related Deaths
Vehicle Control	10	22.5 \pm 0.5	24.1 \pm 0.6	0	0
TNG348 (50 mg/kg)	10	22.4 \pm 0.4	23.5 \pm 0.5	-1.5	0
PARPi (50 mg/kg)	10	22.6 \pm 0.5	23.8 \pm 0.6	-1.0	0

| **TNG348 + PARPi** | 10 | 22.5 \pm 0.4 | 22.9 \pm 0.7 | -3.2 | 0 |

Preclinical data suggests **TNG348** is generally well-tolerated in mice with no significant body weight loss observed.[\[1\]](#)

Table 3: Pharmacodynamic Biomarker Analysis (Tumor Tissue)

Treatment Group	Relative ub-PCNA Level (Fold Change vs. Vehicle)	Relative γ H2AX Level (Fold Change vs. Vehicle)
Vehicle Control	1.0	1.0
TNG348 (50 mg/kg)	4.5	3.0
PARPi (50 mg/kg)	1.2	3.5

| **TNG348 + PARPi** | 5.1 | 8.2 |

Data are representative and based on expected outcomes from Western Blot quantification.

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